

comparing 4-(trans-4-Heptylcyclohexyl)phenol with other alkylphenols

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Compound of Interest

Compound Name:	4-(trans-4-Heptylcyclohexyl)phenol
Cat. No.:	B11724599

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An In-Depth Comparative Analysis of **4-(trans-4-Heptylcyclohexyl)phenol** and Other Alkylphenols for Researchers and Drug Development Professionals

Introduction

Alkylphenols are a broad class of organic compounds that have garnered significant attention in various scientific and industrial fields, ranging from materials science to endocrinology. Their unique chemical structures, characterized by a phenol ring substituted with an alkyl chain, impart a range of physicochemical properties that make them suitable for diverse applications, including as surfactants, additives in plastics, and as precursors for other chemical syntheses. However, their structural similarity to natural estrogens has also raised concerns about their potential as endocrine-disrupting chemicals (EDCs).

This guide provides a detailed comparison of **4-(trans-4-Heptylcyclohexyl)phenol** with other prominent alkylphenols, such as 4-n-nonylphenol (4-NP) and 4-tert-octylphenol (4-OP). We will delve into their estrogenic activity, physicochemical properties, and analytical methodologies for their detection. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental designs and risk assessments.

Comparative Analysis of Physicochemical Properties

The biological activity and environmental fate of alkylphenols are intrinsically linked to their physicochemical properties. Key parameters such as the octanol-water partition coefficient (log Kow), water solubility, and vapor pressure dictate their bioavailability and potential for bioaccumulation.

Compound	Chemical Structure	Molecular Weight (g/mol)	log Kow	Water Solubility (mg/L)
4-(trans-4-Heptylcyclohexyl)phenol	<chem>C1CCCC(C(C)C)C(O)C1</chem>	274.44	~7.0	Low
4-n-Nonylphenol (4-NP)	<chem>C1CCCCCCCCC1O</chem>	220.35	~5.5	5.3
4-tert-Octylphenol (4-OP)	<chem>C1CCCC(C(C)C)C(O)C1</chem>	206.32	~5.1	12.6

Data compiled from various chemical databases and scientific literature.

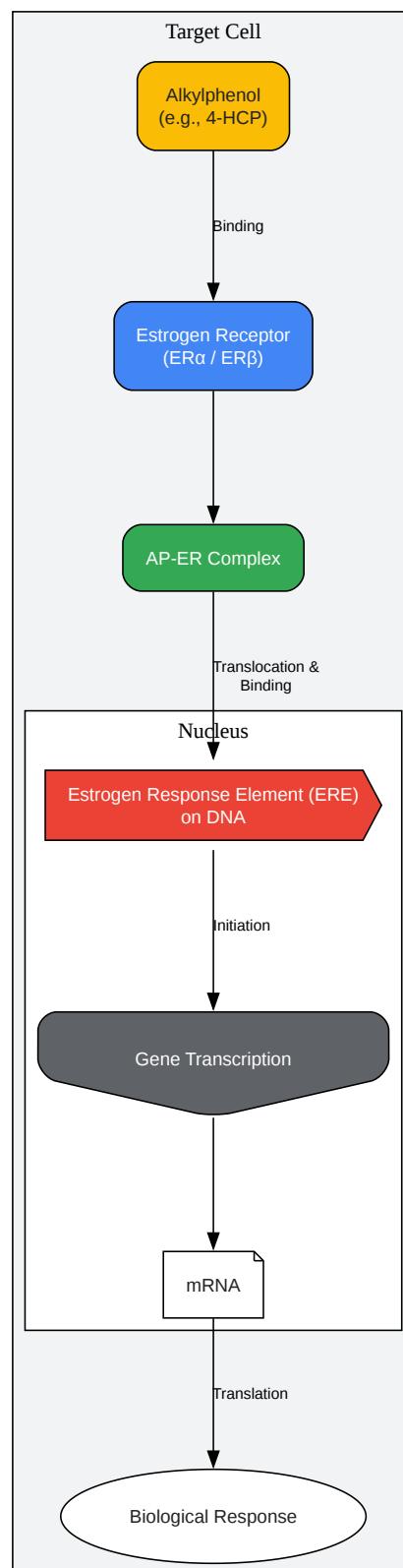
The data clearly indicates that **4-(trans-4-Heptylcyclohexyl)phenol** possesses a higher molecular weight and a significantly higher log Kow value compared to 4-NP and 4-OP. This suggests a greater lipophilicity and a higher potential for bioaccumulation in fatty tissues. Its lower water solubility further supports this observation, indicating that it will be less mobile in aqueous environments.

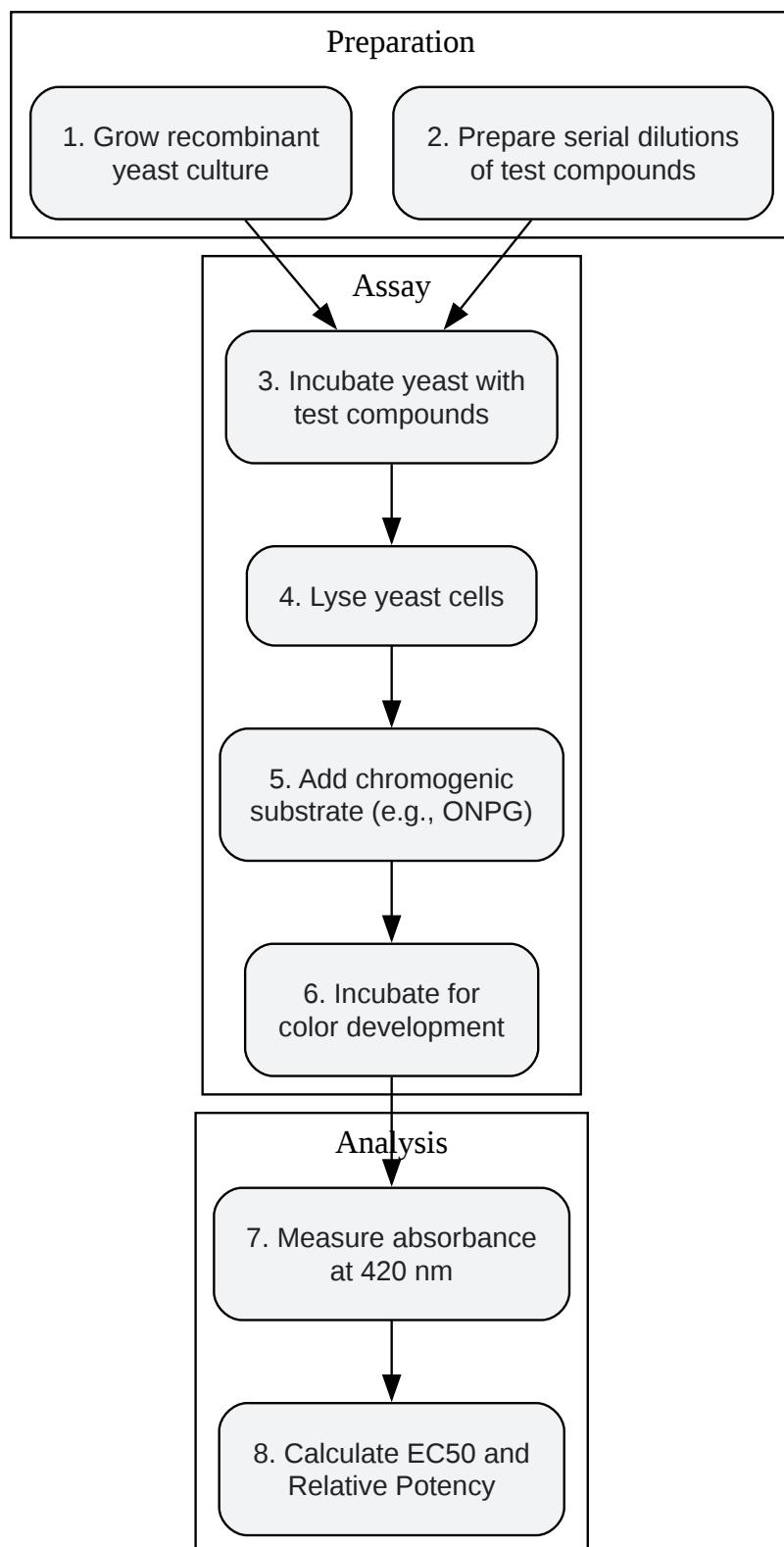
Estrogenic Activity: A Mechanistic Overview

The primary concern surrounding many alkylphenols is their ability to mimic the action of 17 β -estradiol (E2), the primary female sex hormone. This estrogenic activity is mediated through their interaction with estrogen receptors (ER α and ER β), which are ligand-activated transcription factors.

Upon binding to the estrogen receptor, the alkylphenol-ER complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the

promoter regions of target genes. This binding initiates the transcription of these genes, leading to a physiological response.





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Figure 2: Workflow for the yeast-based estrogenic activity assay.

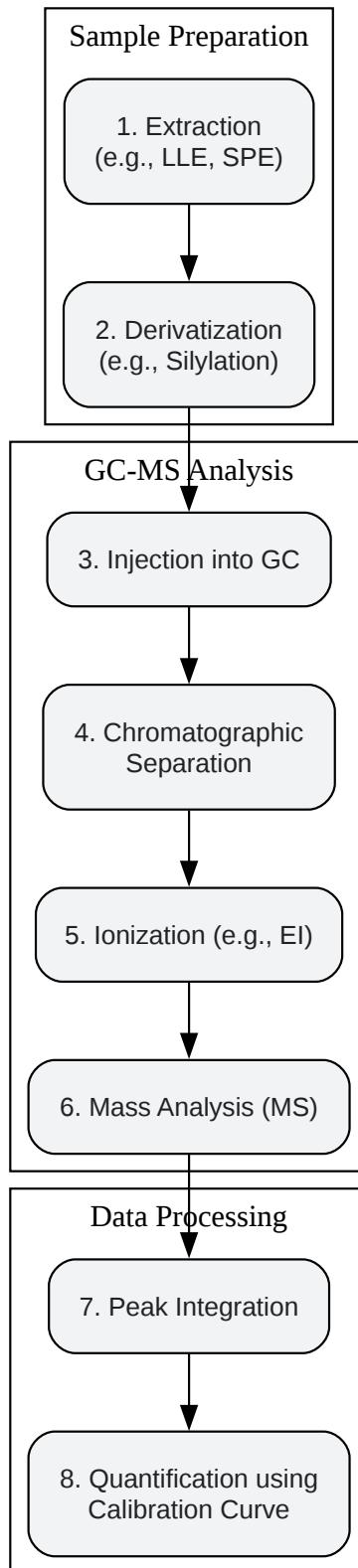
Step-by-Step Methodology:

- Yeast Culture Preparation: Inoculate a suitable growth medium with the recombinant yeast strain. Grow the culture overnight at 30°C with shaking until it reaches the mid-logarithmic growth phase.
- Preparation of Test Compounds: Prepare stock solutions of **4-(trans-4-Heptylcyclohexyl)phenol**, 4-NP, 4-OP, and 17 β -estradiol (positive control) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
- Incubation: In a 96-well microplate, add the yeast culture and the different concentrations of the test compounds. Include a solvent control (vehicle) and a positive control (17 β -estradiol). Incubate the plate at 30°C for a defined period (e.g., 18-24 hours).
- Cell Lysis: After incubation, lyse the yeast cells to release the β -galactosidase enzyme. This can be achieved by chemical methods (e.g., using Y-PER reagent) or physical methods (e.g., freeze-thaw cycles).
- Substrate Addition: Add a chromogenic substrate for β -galactosidase, such as o-nitrophenyl- β -D-galactopyranoside (ONPG), to each well.
- Color Development: Incubate the plate at 37°C and monitor the development of a yellow color, which indicates the enzymatic conversion of ONPG.
- Absorbance Measurement: Stop the reaction by adding a stop solution (e.g., sodium carbonate) and measure the absorbance at 420 nm using a microplate reader.
- Data Analysis: Plot the absorbance values against the logarithm of the compound concentrations to generate dose-response curves. From these curves, determine the EC50 values and calculate the relative potency (RP) of each compound relative to 17 β -estradiol.

Analytical Considerations for Detection and Quantification

The accurate detection and quantification of alkylphenols in various matrices (e.g., environmental samples, biological tissues) are crucial for exposure assessment. Gas

chromatography-mass spectrometry (GC-MS) is the most widely used analytical technique for this purpose.



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Figure 3: General workflow for the analysis of alkylphenols by GC-MS.

Key Considerations for GC-MS Analysis:

- Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate and concentrate alkylphenols from the sample matrix.
- Derivatization: Due to the polar nature of the phenolic hydroxyl group, derivatization (e.g., silylation) is often necessary to improve the volatility and chromatographic behavior of the analytes.
- Separation: A non-polar or mid-polar capillary column is typically used for the chromatographic separation of different alkylphenol isomers.
- Detection: Mass spectrometry provides high selectivity and sensitivity for the detection and quantification of the target compounds. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.

Conclusion

This comparative guide highlights the key differences between **4-(trans-4-Heptylcyclohexyl)phenol** and other commonly studied alkylphenols, namely 4-n-nonylphenol and 4-tert-octylphenol. The available data indicates that **4-(trans-4-Heptylcyclohexyl)phenol** exhibits higher lipophilicity and greater estrogenic potency. These characteristics underscore the importance of considering a wide range of alkylphenols in environmental and toxicological assessments.

The provided experimental protocols for assessing estrogenic activity and the workflow for analytical detection offer a solid foundation for researchers to conduct their own investigations into the biological effects and environmental prevalence of these compounds. As research in the field of endocrine disruption continues to evolve, a thorough understanding of the structure-activity relationships of alkylphenols will be paramount in developing effective risk management strategies and in the design of safer alternatives.

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